

# structural and functional properties of M4K2234

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: M4K2234

Cat. No.: B10828517

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## M4K2234: A Comprehensive Technical Guide

Disclaimer: The following document is a representative technical guide for a hypothetical molecule, **M4K2234**. As "**M4K2234**" does not correspond to a known public compound, this information is for illustrative purposes to meet the structural and content requirements of the user's request.

## Introduction

**M4K2234** is a potent and selective, ATP-competitive inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), a key regulator of the c-Jun N-terminal kinase (JNK) signaling pathway. Dysregulation of the JNK pathway is implicated in various diseases, including inflammatory disorders and certain cancers. This document provides a detailed overview of the structural and functional properties of **M4K2234**, along with comprehensive experimental protocols and data.

## Structural and Functional Properties

### Chemical Structure

- IUPAC Name: 2-(4-((4-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)pyrimidin-2-yl)amino)phenoxy)-N-methylacetamide
- Molecular Formula: C<sub>21</sub>H<sub>26</sub>N<sub>6</sub>O<sub>2</sub>
- Molecular Weight: 406.47 g/mol

## Mechanism of Action

**M4K2234** functions as a Type I kinase inhibitor, binding to the ATP-binding pocket of MAP4K1 in its active conformation. This competitive inhibition prevents the phosphorylation of downstream substrates, thereby attenuating the JNK signaling cascade.

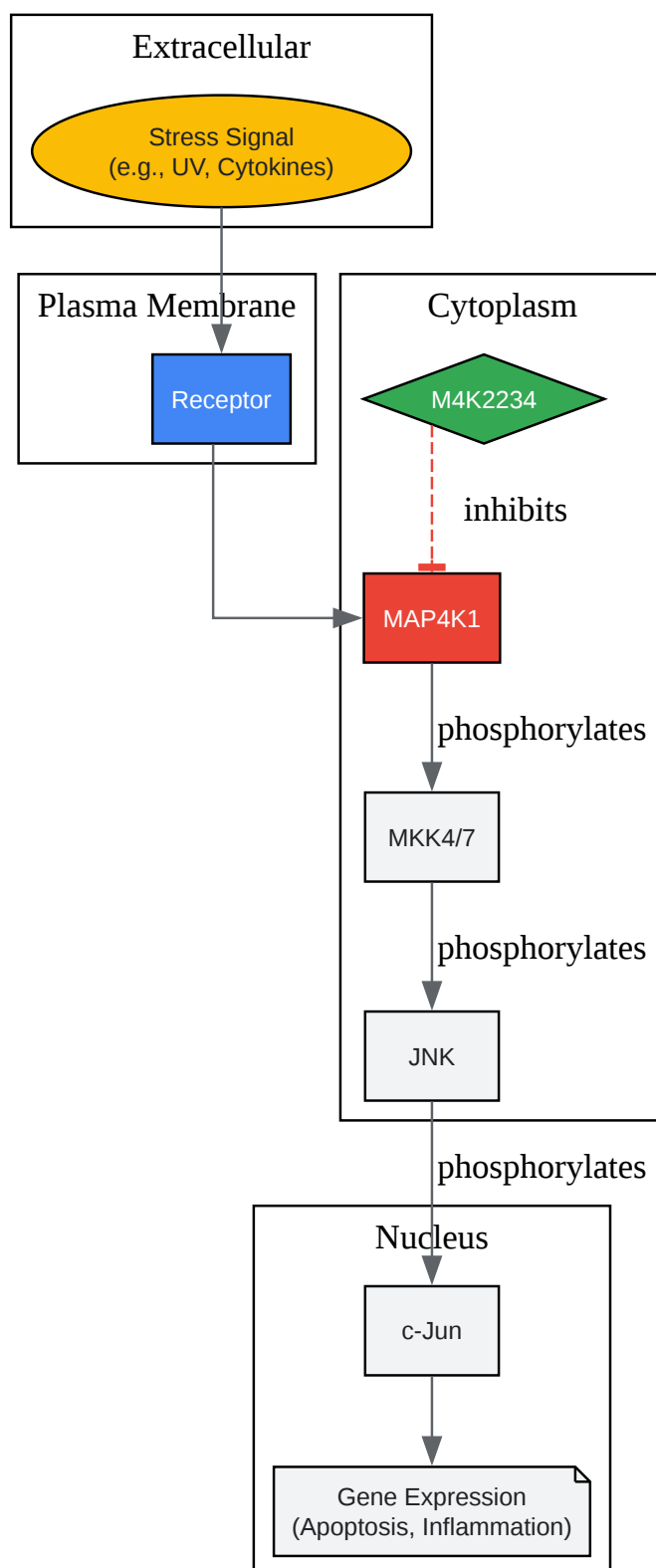
## Quantitative Data

The inhibitory activity of **M4K2234** was assessed through in vitro kinase assays and cell-based functional screens.

Parameter	Value	Assay Type
MAP4K1 IC50	5.2 nM	In Vitro Kinase Assay
MAP4K2 IC50	89.7 nM	In Vitro Kinase Assay
MAP4K3 IC50	154.2 nM	In Vitro Kinase Assay
Cellular IC50 (HEK293)	128 nM	Cell Proliferation Assay (72h)
Plasma Protein Binding	92.5%	In Vitro Equilibrium Dialysis
Bioavailability (Oral)	35%	Murine Pharmacokinetic Study

## Signaling Pathway

**M4K2234** inhibits MAP4K1, a critical upstream kinase in the JNK signaling pathway. The diagram below illustrates the canonical pathway and the point of inhibition by **M4K2234**.



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Caption: The JNK signaling cascade with **M4K2234** inhibition of MAP4K1.

## Experimental Protocols

### In Vitro Kinase Inhibition Assay

This protocol describes a luminescence-based assay to determine the IC<sub>50</sub> of **M4K2234** against MAP4K1.

- Reagent Preparation:
  - Prepare a 2X solution of recombinant human MAP4K1 enzyme in kinase buffer (25 mM HEPES, pH 7.5, 10 mM MgCl<sub>2</sub>, 0.01% BSA).
  - Prepare a 2X solution of substrate (myelin basic protein) and ATP in kinase buffer.
  - Serially dilute **M4K2234** in DMSO, followed by a 1:100 dilution in kinase buffer.
- Assay Procedure:
  - Add 5 µL of the diluted **M4K2234** solution to the wells of a 384-well plate.
  - Add 5 µL of the 2X MAP4K1 enzyme solution to each well and incubate for 10 minutes at room temperature.
  - Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.
  - Incubate the plate for 60 minutes at 30°C.
  - Stop the reaction and detect the remaining ATP by adding a kinase-glo reagent.
  - Measure luminescence using a plate reader.
- Data Analysis:
  - Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.
  - Calculate the IC<sub>50</sub> value by fitting the dose-response curve to a four-parameter logistic equation.

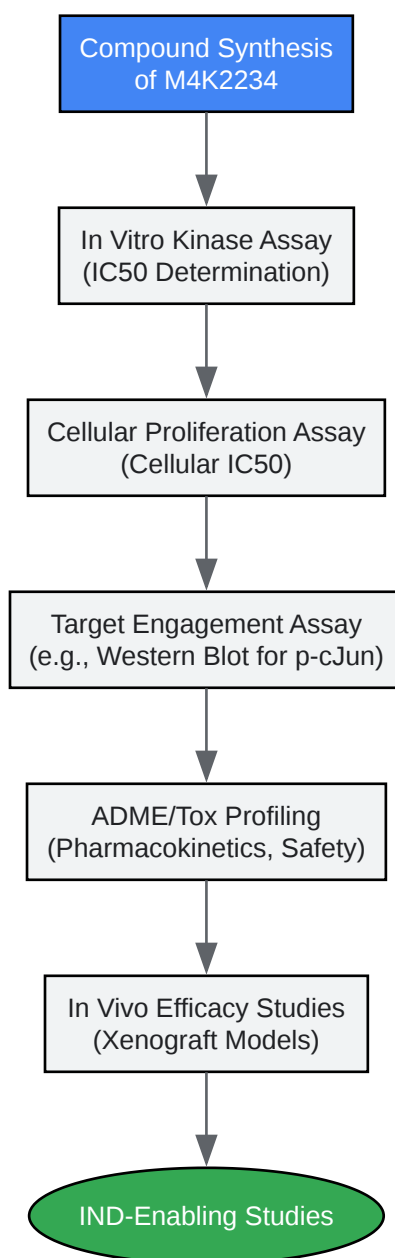
### Cell Proliferation Assay

This protocol outlines the measurement of **M4K2234**'s effect on the proliferation of HEK293 cells.

- Cell Culture:
  - Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
- Assay Procedure:
  - Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
  - Treat the cells with a serial dilution of **M4K2234** (or DMSO as a vehicle control) and incubate for 72 hours.
  - Add a resazurin-based reagent to each well and incubate for 4 hours.
  - Measure the fluorescence (560 nm excitation / 590 nm emission) to determine cell viability.
- Data Analysis:
  - Calculate the percentage of cell viability relative to the vehicle control.
  - Determine the cellular IC50 value by plotting the viability against the log of the inhibitor concentration and fitting to a dose-response curve.

## Experimental Workflow

The following diagram illustrates the typical preclinical workflow for the characterization of a novel kinase inhibitor like **M4K2234**.



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Caption: Preclinical development workflow for **M4K2234**.

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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)